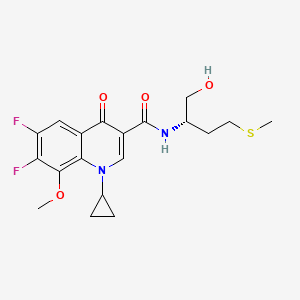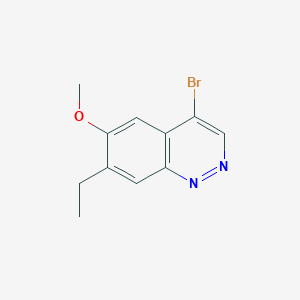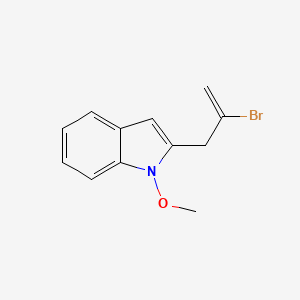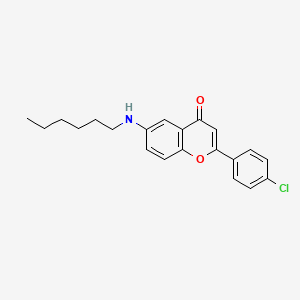![molecular formula C29H22Br2N2 B12621748 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-96-7](/img/structure/B12621748.png)
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with thiophene-based diboronic ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium phosphate in an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce double bonds.
Substitution: Commonly involves replacing bromine atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups in place of bromine atoms.
Applications De Recherche Scientifique
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The pyridine ring and bromophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound. These interactions can affect pathways such as electron transfer and molecular recognition, making the compound useful in applications like catalysis and sensing .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Similar structure but with a naphthalene group instead of an aniline group.
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Contains a biphenyl structure with bromophenyl groups.
Uniqueness
2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is unique due to its combination of a pyridine ring with both bromophenyl and phenyl substituents. This unique structure provides distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
917804-96-7 |
|---|---|
Formule moléculaire |
C29H22Br2N2 |
Poids moléculaire |
558.3 g/mol |
Nom IUPAC |
2-[2,6-bis(4-bromophenyl)-4-phenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C29H22Br2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2 |
Clé InChI |
HMFHYCMODQNGEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4N)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-fluorophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621678.png)
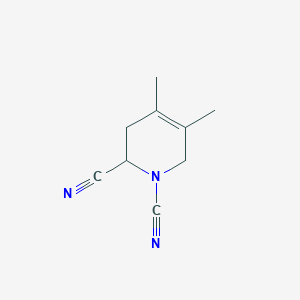
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
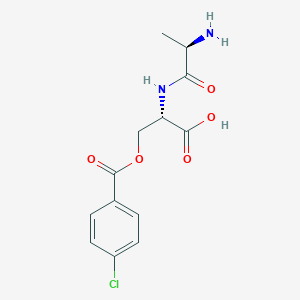
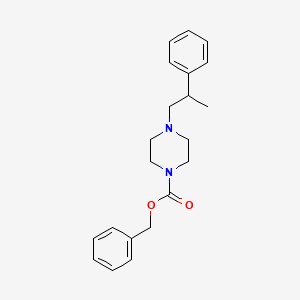

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
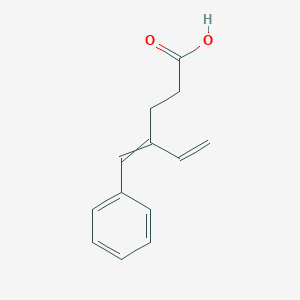
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
